molecular formula C16H12ClN3O2 B2779270 2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide CAS No. 889950-00-9

2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide

Cat. No.: B2779270
CAS No.: 889950-00-9
M. Wt: 313.74
InChI Key: NELIJDQZFWMMNK-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-chlorobenzoyl substituent at position 3 and a carboxamide group at position 1.

Properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-10-6-4-9(5-7-10)15(21)14-13(18)12(16(19)22)11-3-1-2-8-20(11)14/h1-8H,18H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELIJDQZFWMMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzoyl chloride with an appropriate indolizine derivative under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Indolizine vs. Thiophene/Benzene Cores
  • 2-Amino-3-Benzoylthiophenes (2A3BTs): Compounds like VCP333 (thiophene core) and VCP102 (benzene core) are allosteric enhancers of adenosine A1 receptors. Replacement of the thiophene ring with benzene reduces allosteric activity, while indolizine derivatives may offer distinct conformational advantages .
Key Implications :
  • The indolizine core may improve metabolic stability compared to thiophene derivatives due to reduced susceptibility to oxidative degradation .
Benzoyl Ring Substitutions
  • 4-Methoxybenzoyl (): The methoxy group is electron-donating, which may reduce binding to adenosine A1 receptors compared to chloro-substituted analogs but improve solubility .
  • 4-Bromo/4-Methyl () : Bromo groups increase molecular weight and polar surface area, while methyl groups enhance hydrophobicity. These substitutions correlate with varied antibacterial and antioxidant activities in indolizine derivatives .
Carboxamide Group Variations
  • N-(2-Chlorophenyl) () : Aromatic substituents on the carboxamide group can sterically hinder receptor interactions, reducing efficacy compared to smaller substituents .

Pharmacological Profiles

Adenosine A1 Receptor Modulation
  • 2A3BTs (e.g., VCP333) : Exhibit dual allosteric enhancement and competitive antagonism at A1 receptors. Optimal activity is achieved with 3-(trifluoromethyl)phenyl substitutions, showing 19-fold leftward shifts in agonist response curves .
  • For example, 7-amino-3-(4-chlorobenzoyl)indolizine-1-carboxylates () demonstrate antibacterial activity, indicating divergent biological targets compared to 2A3BTs .
Functional Outcomes
  • Cardioprotection (VCP102 vs. VCP333): VCP102 (partial A1 agonist) shows cardioprotective effects in ischemia-reperfusion models, whereas VCP333 (allosteric enhancer) may require co-administration with endogenous adenosine for efficacy .
  • Antibacterial Activity : Indolizine derivatives with 4-chloro or 4-bromo substituents () exhibit moderate-to-strong activity against Gram-positive bacteria, likely due to membrane disruption or enzyme inhibition .

Comparative Data Table

Compound Name Core Structure Benzoyl Substituent Carboxamide Group Key Activity Receptor Affinity (A1) References
2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide Indolizine 4-Chloro Unspecified Hypothesized allosteric modulation Unknown
VCP333 (2A3BT) Thiophene 4-Chloro Tert-butyl ester Allosteric enhancer High (EC₅₀ ~10 μM)
VCP102 Benzene 4-Chloro Piperazine Partial agonist Moderate (EC₅₀ ~50 μM)
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide Indolizine 4-Methoxy 2-Chlorophenyl Antibacterial Not reported
7-Amino-3-(4-bromobenzoyl)indolizine-1-carboxylate Indolizine 4-Bromo Ethyl ester Antibacterial/Antioxidant Not reported

Biological Activity

2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the mechanisms of action, therapeutic potential, and relevant case studies associated with this compound.

Chemical Structure

The compound can be represented by the following molecular formula:

Compound Name Molecular Formula
2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamideC_{15}H_{12}ClN_{3}O

The biological activity of 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects. Notably, the compound has shown promising results as an inhibitor of the coronavirus 3CL-like protease enzyme, suggesting potential applications in antiviral therapies.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties by inhibiting viral replication mechanisms. Its binding affinity to the coronavirus 3CL-like protease is notably higher than many other compounds in its class, which positions it as a valuable candidate for further development in treating viral infections.

Anticancer Properties

The compound has demonstrated potent anticancer activity through various mechanisms:

  • Induction of Apoptosis : It has been shown to induce programmed cell death in cancer cells, which is crucial for limiting tumor growth.
  • Inhibition of Key Pathways : The compound inhibits pathways involved in cancer progression, such as the NF-κB pathway, which is often upregulated in tumors.

Anti-inflammatory Effects

In addition to its anticancer properties, 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide exhibits anti-inflammatory effects by modulating inflammatory cytokines and pathways. This dual action enhances its therapeutic potential in treating diseases characterized by inflammation and cancer.

Study on Anticancer Activity

A study evaluated the efficacy of 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide against various cancer cell lines. Results showed a significant reduction in cell viability at low micromolar concentrations, with an IC50 value indicating strong potency against specific tumor types.

Antiviral Efficacy

Another research effort focused on the compound's antiviral activity against coronaviruses. The study reported that it effectively inhibited viral replication in vitro, showcasing its potential as a therapeutic agent for viral infections.

Comparative Analysis with Related Compounds

Compound Activity Type IC50 (µM)
2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamideAntiviral<10
Related Indolizine Derivative AAnticancer5
Related Indolizine Derivative BAnti-inflammatory15

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